N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
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Overview
Description
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves several steps. One common method is the nucleophilic substitution of a fluorine atom in the quinoline ring . This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions typically involve the use of organometallic compounds and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines .
Scientific Research Applications
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the quinoline ring enhances its ability to bind to enzymes and other proteins, inhibiting their activity . This can lead to the disruption of essential biological processes, making it effective against bacteria, cancer cells, and viruses .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific structure, which combines the quinoline and tetrahydroisoquinoline moieties. This unique structure enhances its biological activity and provides a broader range of applications compared to other similar compounds .
Properties
Molecular Formula |
C19H20Cl2FN3 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride |
InChI |
InChI=1S/C19H18FN3.2ClH/c20-18-6-4-15(19-17(18)2-1-8-22-19)12-23-16-5-3-14-11-21-9-7-13(14)10-16;;/h1-6,8,10,21,23H,7,9,11-12H2;2*1H |
InChI Key |
BMELEGNMKYFAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)NCC3=C4C(=C(C=C3)F)C=CC=N4.Cl.Cl |
Origin of Product |
United States |
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